4-Ethoxy-3-fluorophenol
Description
Its molecular formula is C₈H₉FO₂, with a molecular weight of 156.15 g/mol. The ethoxy group imparts moderate electron-donating effects, while the fluorine atom introduces electronegativity and steric considerations. This compound is primarily utilized as an intermediate in pharmaceuticals and agrochemicals due to its ability to modulate reactivity and solubility in synthetic pathways.
Properties
IUPAC Name |
4-ethoxy-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGANANYZKYVOBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594338 | |
| Record name | 4-Ethoxy-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98121-48-3 | |
| Record name | 4-Ethoxy-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxy-3-fluorophenol can be synthesized through several methods, including the reaction of 4-ethoxyphenol with a fluorinating agent. One common approach involves the use of fluorine gas or a fluorinating reagent such as Selectfluor under controlled conditions to introduce the fluorine atom into the phenol ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
4-Ethoxy-3-fluorophenol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-fluorophenol involves its interaction with molecular targets and pathways within a system. The phenol group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The ethoxy and fluorine groups may modulate the compound’s reactivity and binding affinity, contributing to its overall effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Ethoxy-3-fluorophenol with analogous fluorophenol derivatives, focusing on substituent effects, physicochemical properties, and applications.
Key Research Findings:
Substituent Effects on Acidity: The ethoxy group in this compound reduces acidity (higher pKa) compared to 4-Fluoro-3-(trifluoromethyl)phenol, where the electron-withdrawing -CF₃ group significantly lowers pKa (~8.2 vs. ~6.5) . This impacts reactivity in nucleophilic substitutions or deprotonation-driven reactions.
Solubility and Reactivity: The -CF₃ group in 4-Fluoro-3-(trifluoromethyl)phenol enhances hydrophobicity, making it ideal for non-polar reaction media or fluoropolymer synthesis . In contrast, the ethoxy group in this compound balances polarity, favoring solubility in semi-polar solvents like ethanol.
Steric and Electronic Interactions :
- Ethoxy’s bulkiness may hinder electrophilic aromatic substitution at the para position, whereas smaller substituents (e.g., -F or -OCH₃) allow greater regioselectivity.
Applications in Drug Design: this compound’s moderate electron-donating capacity is leveraged in prodrug formulations, while 4-Fluoro-3-(trifluoromethyl)phenol’s strong electronegativity is exploited in surfactants and corrosion inhibitors .
Biological Activity
4-Ethoxy-3-fluorophenol (C8H9FO2) is a phenolic compound that has garnered attention for its potential biological activities. The presence of an ethoxy group and a fluorine atom in its structure may enhance its interaction with various biological systems. This article explores the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial properties, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C8H9FO2
- Molecular Weight : Approximately 154.16 g/mol
- Structure : The compound features a phenolic structure with an ethoxy group and a fluorine atom, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation.
- Anti-inflammatory Properties : It may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Antimicrobial Activity : Initial assessments indicate potential efficacy against various bacterial strains.
The mechanism of action of this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in tumor growth and inflammation.
- Cell Cycle Modulation : It may affect the cell cycle progression in cancer cells, leading to reduced proliferation.
- Receptor Binding : Potential interactions with cellular receptors could mediate its biological effects.
Antiproliferative Activity
A study assessed the antiproliferative effects of this compound on various cancer cell lines, including MCF7 (breast cancer) and HT-29 (colon cancer). The results indicated significant growth inhibition at micromolar concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| HT-29 | 20 |
Anti-inflammatory Effects
In vitro assays demonstrated that this compound could significantly reduce the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 from activated macrophages, indicating its role in modulating inflammatory responses.
Antimicrobial Efficacy
The compound exhibited antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 62.5 |
| S. aureus | 78.12 |
Case Studies
- Antitumor Studies : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of this compound against breast cancer cell lines, showing significant inhibition compared to control groups .
- Inflammation Modulation : Research conducted at a university laboratory demonstrated that treatment with this compound reduced inflammation markers in animal models, suggesting potential therapeutic applications .
- Antimicrobial Tests : In a comparative study against standard antibiotics, this compound showed comparable effectiveness to ampicillin against certain bacterial strains, indicating its potential as an alternative antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
